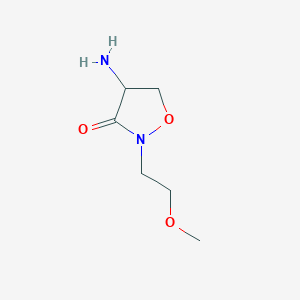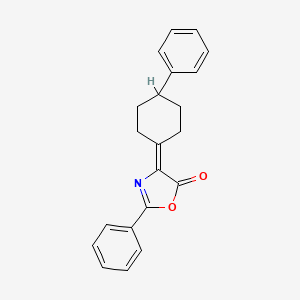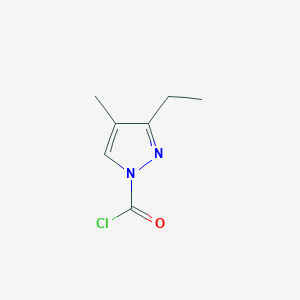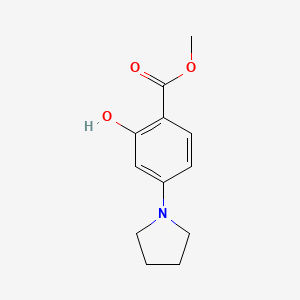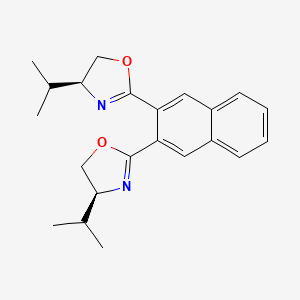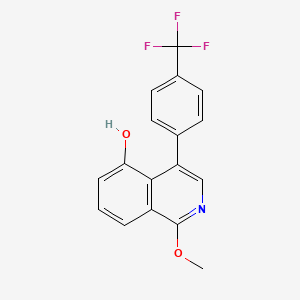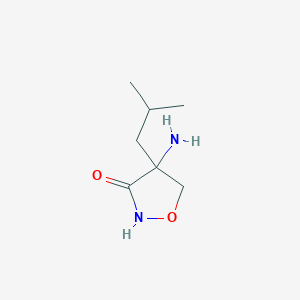![molecular formula C13H12O5 B12890075 [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate CAS No. 89075-89-8](/img/structure/B12890075.png)
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Acetylbenzofuran-7-yl)oxy)methyl acetate is a chemical compound that belongs to the benzofuran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Acetylbenzofuran-7-yl)oxy)methyl acetate typically involves the reaction of 2-acetylbenzofuran with methanol and acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the acetate ester. The process can be summarized as follows:
Starting Materials: 2-acetylbenzofuran, methanol, acetic anhydride.
Reaction Conditions: Acidic catalyst (e.g., sulfuric acid), reflux temperature.
Procedure: The 2-acetylbenzofuran is dissolved in methanol, and acetic anhydride is added dropwise. The mixture is heated under reflux with an acidic catalyst to promote esterification. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ((2-Acetylbenzofuran-7-yl)oxy)methyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
((2-Acetylbenzofuran-7-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
((2-Acetylbenzofuran-7-yl)oxy)methyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of ((2-Acetylbenzofuran-7-yl)oxy)methyl acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylbenzofuran: The parent compound without the acetate group.
Benzofuran-2-carboxylic acid: A related compound with a carboxylic acid group.
7-Hydroxy-2-acetylbenzofuran: A hydroxylated derivative with potential biological activity.
Uniqueness
((2-Acetylbenzofuran-7-yl)oxy)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of both acetyl and acetate groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
89075-89-8 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(2-acetyl-1-benzofuran-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8(14)12-6-10-4-3-5-11(13(10)18-12)17-7-16-9(2)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
USLMAQDZTZNXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


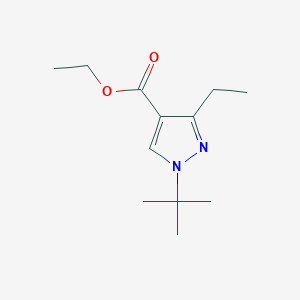
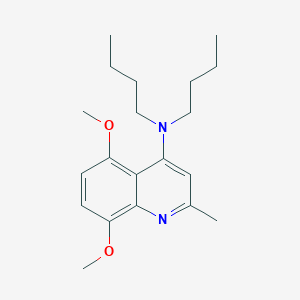


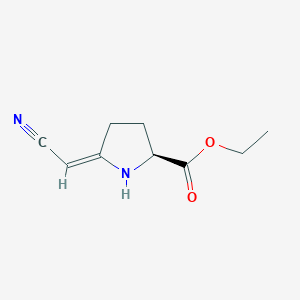
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
